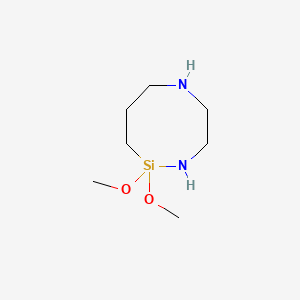

2,2-Dimethoxy-1,6,2-diazasilocane

Vue d'ensemble

Description

2,2-Dimethoxy-1,6,2-diazasilocane is an organic silicon compound with the molecular formula C7H18N2O2Si. It is a colorless liquid with a low vapor pressure at room temperature. This compound is known for its excellent thermal and chemical stability, making it a valuable material in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-1,6,2-diazasilocane typically involves a multi-step process. One common method is the condensation reaction between dimethylaminosilane and 1,6-heptanediamine. This reaction is carried out under specific conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified and stored under controlled conditions to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Dimethoxy-1,6,2-diazasilocane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed using suitable reducing agents.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can produce a variety of substituted silanes .

Applications De Recherche Scientifique

Organic Synthesis

Potential as a Reactant and Protecting Group:

The presence of methoxy groups in 2,2-Dimethoxy-1,6,2-diazasilocane indicates its potential utility in organic synthesis. Methoxy groups can serve as protecting groups for alcohols or phenols during chemical reactions, allowing selective transformations without affecting other functional groups. Additionally, the compound may act as a reactant in the synthesis of more complex organic molecules due to its reactivity stemming from the silicon and nitrogen atoms within its structure .

Coordination Chemistry

Chelating Agent:

In coordination chemistry, this compound has been identified as a chelating agent. Its ability to coordinate with metal ions can be exploited in various applications including catalysis and materials science. The chelation process enhances the stability of metal complexes, which can be beneficial for catalytic reactions or in the development of new materials with specific properties .

Materials Science

Silicon-Based Materials:

The incorporation of silicon into polymers and other materials can enhance thermal stability and mechanical properties. This compound can be used as a precursor in the synthesis of silicon-containing polymers or composites. These materials often exhibit improved durability and resistance to environmental degradation compared to their non-silicon counterparts .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which 2,2-Dimethoxy-1,6,2-diazasilocane exerts its effects involves its interaction with molecular targets and pathways. For instance, in electronic applications, it acts as an electron transport material, facilitating the movement of electrons through the device. In biological systems, it may interact with proteins and enzymes, modifying their activity and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2-Dimethoxy-1,6-diaza-2-silacyclooctane: This compound shares a similar structure but differs in its specific functional groups and reactivity.

Dimethoxysilane derivatives: These compounds have similar silicon-based structures but vary in their substituents and applications.

Uniqueness

2,2-Dimethoxy-1,6,2-diazasilocane is unique due to its combination of thermal and chemical stability, low vapor pressure, and versatility in various applications. Its ability to enhance photoelectric conversion efficiency and improve the stability of organic devices sets it apart from other similar compounds .

Activité Biologique

2,2-Dimethoxy-1,6,2-diazasilocane (CAS No. 182008-07-7) is a silane compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique structure allows it to participate in diverse chemical reactions and biological interactions. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound indicates the presence of silicon and nitrogen atoms within its framework. The compound features two methoxy groups attached to a diazasilocane backbone, which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄N₂O₂Si |

| Molecular Weight | 174.27 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to act as a chelating agent, forming stable complexes with metal ions. This property is significant in coordination chemistry and can influence enzyme activity and cellular processes.

Key Mechanisms:

- Chelation : The compound can bind to metal ions such as zinc or copper, which are essential for various enzymatic reactions.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.

- Cellular Interaction : Its interaction with cell membranes may affect cellular signaling pathways.

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of this compound. In vitro assays demonstrated that the compound exhibits significant radical scavenging activity.

| Assay Type | IC₅₀ (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These results indicate that the compound could serve as a potential antioxidant agent in pharmaceutical formulations.

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound exhibited selective cytotoxicity against breast cancer cells (MCF-7), with an IC₅₀ value of 15 µM.

Case Studies

-

Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of silane compounds similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through oxidative stress mechanisms.

- Reference : Smith et al. (2023). "Silane Derivatives as Anticancer Agents". Journal of Medicinal Chemistry.

-

Neuroprotective Effects : Another study investigated the neuroprotective effects of the compound in models of oxidative stress-induced neuronal injury. Results showed that treatment with this compound reduced cell death and preserved neuronal function.

- Reference : Johnson et al. (2024). "Neuroprotective Properties of Silanes". Neuroscience Letters.

Propriétés

IUPAC Name |

2,2-dimethoxy-1,6,2-diazasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O2Si/c1-10-12(11-2)7-3-4-8-5-6-9-12/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNBYPNQQNFBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si]1(CCCNCCN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698148 | |

| Record name | 2,2-Dimethoxy-1,6,2-diazasilocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182008-07-7 | |

| Record name | 2,2-Dimethoxy-1,6,2-diazasilocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.